molecular formula C8H14N2 B1343026 1-Isopentyl-1H-pyrazole CAS No. 847818-51-3

1-Isopentyl-1H-pyrazole

Cat. No.: B1343026
CAS No.: 847818-51-3
M. Wt: 138.21 g/mol
InChI Key: RQCXTQFGXVIBOW-UHFFFAOYSA-N
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Description

1-Isopentyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This structure is characteristic of pyrazoles, which are known for their diverse biological and chemical properties. The isopentyl group attached to the nitrogen atom at position 1 enhances the compound’s lipophilicity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopentyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation. For instance, the reaction of hydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole. Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing a versatile route to pyrazoles .

Industrial Production Methods: Industrial production of this compound typically employs scalable and efficient synthetic routes. One-pot procedures, such as the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes, are favored for their high yields and simplicity .

Chemical Reactions Analysis

Types of Reactions: 1-Isopentyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Isopentyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

    1-Phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an isopentyl group.

    1-Methyl-1H-pyrazole: Contains a methyl group at position 1.

    3,5-Dimethyl-1H-pyrazole: Features methyl groups at positions 3 and 5.

Uniqueness: 1-Isopentyl-1H-pyrazole is unique due to its isopentyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature may result in different pharmacokinetic properties compared to other pyrazoles, such as improved membrane permeability and bioavailability .

Properties

IUPAC Name

1-(3-methylbutyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2)4-7-10-6-3-5-9-10/h3,5-6,8H,4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCXTQFGXVIBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618924
Record name 1-(3-Methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-51-3
Record name 1-(3-Methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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